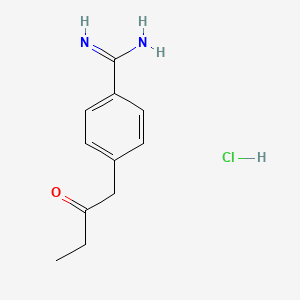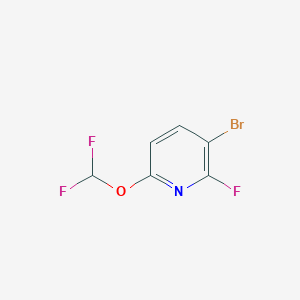
2',5'-Dibromo-4'-fluorophenacyl chloride
Vue d'ensemble
Description
2’,5’-Dibromo-4’-fluorophenacyl chloride is an organic compound that belongs to the class of phenacyl halides. It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride structure. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dibromo-4’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes the reaction of 4’-fluorophenacyl chloride with bromine in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dibromo-4’-fluorophenacyl chloride may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’,5’-Dibromo-4’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions often require a base and a solvent like dichloromethane.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2’,5’-Dibromo-4’-fluorophenacyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’,5’-Dibromo-4’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3’-Dibromo-4’-fluoroacetophenone: Similar in structure but differs in the position of the bromine atoms.
1,4-Dibromo-2,5-difluorobenzene: Contains additional fluorine atoms and lacks the phenacyl chloride moiety.
2,4-Difluorobenzyl bromide: Contains fluorine atoms but differs in the position and type of halogen atoms.
Uniqueness
2’,5’-Dibromo-4’-fluorophenacyl chloride is unique due to its specific arrangement of bromine, fluorine, and chlorine atoms, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specialized synthetic applications and research.
Propriétés
IUPAC Name |
2-chloro-1-(2,5-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-2-7(12)6(10)1-4(5)8(13)3-11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADMTQJZGYEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid](/img/structure/B1411082.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)







